molecular formula C12H17ClF3N B2411308 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride CAS No. 1439900-40-9

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride

Cat. No.: B2411308
CAS No.: 1439900-40-9
M. Wt: 267.72
InChI Key: VTENURUNPKOPQG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. This compound is of interest in the fields of medicinal chemistry, pharmaceuticals, and materials science due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

    Conversion to amine: The intermediate alcohol is then converted to the corresponding amine through a reductive amination process.

    Formation of hydrochloride salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride has several scientific research applications:

    Biology: It is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets, potentially leading to altered biological activities. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted amines and related derivatives, such as:

  • 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine
  • 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol
  • 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-one

Uniqueness

The uniqueness of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride lies in its specific structural features, particularly the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-11(2,8-16)7-9-3-5-10(6-4-9)12(13,14)15;/h3-6H,7-8,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTENURUNPKOPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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